Cas no 1251613-91-8 (6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide)

6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide
- 6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide
- 1251613-91-8
- 6-methoxy-N-(4-sulfamoylphenethyl)pyridazine-3-carboxamide
- VU0531896-1
- CHEMBL4961114
- F6090-0047
- AKOS024531878
-
- インチ: 1S/C14H16N4O4S/c1-22-13-7-6-12(17-18-13)14(19)16-9-8-10-2-4-11(5-3-10)23(15,20)21/h2-7H,8-9H2,1H3,(H,16,19)(H2,15,20,21)
- InChIKey: XPKNLRBRNGKIBK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CCNC(C1=CC=C(N=N1)OC)=O)(N)(=O)=O
計算された属性
- 精确分子量: 336.08922618g/mol
- 同位素质量: 336.08922618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 486
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 133Ų
6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6090-0047-2mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-10mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-50mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6090-0047-5μmol |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-15mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-75mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6090-0047-2μmol |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-10μmol |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-25mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6090-0047-20mg |
6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |
1251613-91-8 | 20mg |
$148.5 | 2023-09-09 |
6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide 関連文献
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamideに関する追加情報
Introduction to Compound with CAS No. 1251613-91-8 and Product Name: 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide
The compound with the CAS number 1251613-91-8 and the product name 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of pyridazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 6-methoxy group, a 4-sulfamoylphenyl moiety, and an ethylpyridazine-3-carboxamide backbone, contribute to its unique chemical properties and biological interactions.
In recent years, pyridazine derivatives have been extensively studied for their pharmacological effects. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide molecule is no exception, showcasing promising potential in several therapeutic areas. The methoxy group at the sixth position of the pyridazine ring enhances the molecule's solubility and stability, while the sulfamoyl group at the phenyl ring introduces a polar moiety that can interact with biological targets. The ethylpyridazine-3-carboxamide moiety further contributes to the compound's binding affinity and specificity.
One of the most intriguing aspects of this compound is its interaction with biological targets. The sulfamoyl group has been shown to modulate enzyme activity and receptor binding, making it a valuable scaffold for drug design. Recent studies have demonstrated that compounds containing sulfamoyl groups can inhibit various kinases and other enzymes involved in cancer progression. The 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide molecule has been investigated for its potential to disrupt signaling pathways associated with tumor growth and metastasis. Preliminary in vitro studies have revealed that this compound exhibits significant inhibitory activity against several key enzymes implicated in cancer biology.
The structural design of this molecule also allows for further modifications to enhance its pharmacological properties. Researchers have explored various derivatives of pyridazine-based compounds to optimize their efficacy and reduce potential side effects. The presence of the 6-methoxy group provides a versatile platform for chemical modifications, enabling the development of novel analogs with improved pharmacokinetic profiles. Additionally, the ethylpyridazine-3-carboxamide moiety offers opportunities for further functionalization, allowing scientists to fine-tune the compound's interactions with biological targets.
Recent advancements in computational chemistry have accelerated the discovery and optimization of such compounds. Molecular modeling techniques have been employed to predict the binding affinity and specificity of 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide towards various biological targets. These studies have provided valuable insights into the molecular interactions that govern its pharmacological effects. By leveraging computational methods, researchers can rapidly screen large libraries of compounds and identify promising candidates for further experimental validation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex core structure efficiently. The introduction of the 6-methoxy, 4-sulfamoylphenyl, and ethylpyridazine-3-carboxamide groups requires careful optimization to minimize side reactions and maximize product formation.
In conclusion, the compound with CAS number 1251613-91-8 and product name 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. With ongoing studies exploring its potential therapeutic applications, this compound holds great promise for contributing to advancements in medicine.
1251613-91-8 (6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide) Related Products
- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)
- 2004051-07-2(ethyl 2-amino-3,4-dimethylhexanoate)
- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)
- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)
- 1261606-50-1(Ethyl 3-(2'-hydroxy-3'-iodophenyl)propionate)
- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)
- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)
- 931317-73-6(2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(2-phenylethyl)amino-1,3-oxazole-4-carbonitrile)




